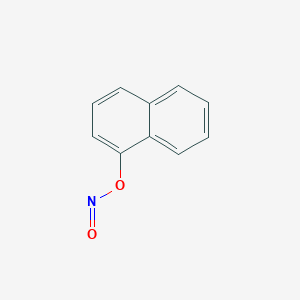
Naphthalen-1-yl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl nitrite is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon It is characterized by the presence of a nitrite group (-ONO) attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-yl nitrite can be synthesized through the nitration of naphthalene followed by the conversion of the nitro group to a nitrite group. One common method involves the reaction of naphthalene with nitric acid in the presence of sulfuric acid to form nitronaphthalene. This intermediate is then reduced to naphthylamine, which is subsequently diazotized and treated with sodium nitrite to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and diazotization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalen-1-yl nitrate.
Reduction: Reduction of the nitrite group can yield naphthalen-1-ylamine.
Substitution: The nitrite group can be substituted by other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide, often under reflux conditions.
Major Products
Oxidation: Naphthalen-1-yl nitrate.
Reduction: Naphthalen-1-ylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Naphthalen-1-yl nitrite has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a probe for investigating nitrosative stress in biological systems.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which naphthalen-1-yl nitrite exerts its effects involves the release of nitric oxide (NO) upon decomposition. This NO can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The pathways involved often include the activation of guanylate cyclase and the modulation of cyclic GMP levels, which play a role in vasodilation and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl nitrite: Similar structure but with the nitrite group on the second carbon.
Naphthalen-1-yl nitrate: Contains a nitrate group instead of a nitrite group.
Naphthalen-1-ylamine: Contains an amine group instead of a nitrite group.
Uniqueness
Naphthalen-1-yl nitrite is unique due to its specific reactivity and the ability to release nitric oxide, which is not a common feature among its analogs. This property makes it particularly valuable in studies related to nitrosative stress and NO signaling pathways.
Properties
CAS No. |
918883-25-7 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
naphthalen-1-yl nitrite |
InChI |
InChI=1S/C10H7NO2/c12-11-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
KUBADMCIYRPCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2ON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
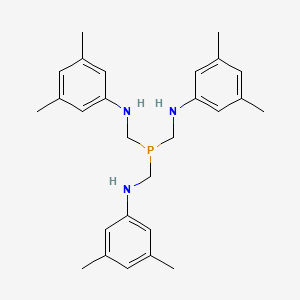
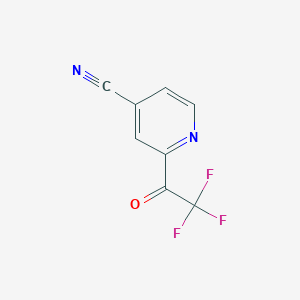
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol](/img/structure/B12621825.png)
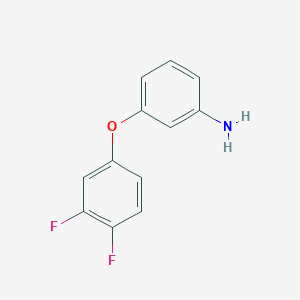

![(1H-Imidazol-1-yl)(4'-octyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B12621839.png)
![4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B12621845.png)
![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)

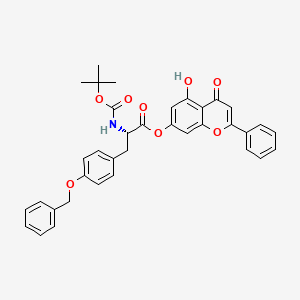
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)
